
3-Amino-7-methoxy-4H-chromen-4-one
Overview
Description
3-Amino-7-methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The chroman-4-one framework, to which 3-Amino-7-methoxy-4H-chromen-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The InChI code for 3-Amino-7-methoxy-4H-chromen-4-one is 1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Amino-7-methoxy-4H-chromen-4-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.19 . The compound has a storage temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry Building Block for Therapeutic Compounds
The chroman-4-one framework is a significant structural entity in medicinal chemistry. It serves as a major building block for a large class of medicinal compounds due to its remarkable biological and pharmaceutical activities .
2. Synthetic Methodologies: Advancements in Compound Synthesis Recent studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds, highlighting the ongoing research and development in this area .
Antimicrobial Activity Targeting Oxidoreductase Enzymes
Docking simulations of certain chroman-4-one derivatives have shown potential antibacterial activity by stabilizing enzyme–inhibitor complexes through hydrophobic interactions .
4. Alzheimer’s Disease Research: Binding Affinity to Aβ Plaques In vitro studies revealed that certain chroman-4-one derivatives exhibited high binding affinities to Aβ plaques, suggesting potential applications in Alzheimer’s disease research .
Safety and Hazards
The compound has a safety signal word of “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 3-Amino-7-methoxy-4H-chromen-4-one is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
3-Amino-7-methoxy-4H-chromen-4-one interacts with tubulin at the binding sites of colchicine . Colchicine is a potent inhibitor of microtubule polymerization by binding to tubulin . By interacting with these binding sites, 3-Amino-7-methoxy-4H-chromen-4-one obstructs the polymerization of tubulin .
Biochemical Pathways
The obstruction of tubulin polymerization leads to G2/M cell-cycle arrest . This means that the cells are unable to progress from the G2 phase to the mitosis (M) phase, which is a critical step in cell division . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight (19119) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .
Result of Action
The result of 3-Amino-7-methoxy-4H-chromen-4-one’s action is the induction of apoptosis . By obstructing tubulin polymerization and causing G2/M cell-cycle arrest, the compound triggers caspase-dependent apoptosis, leading to cell death .
Action Environment
The action, efficacy, and stability of 3-Amino-7-methoxy-4H-chromen-4-one can be influenced by various environmental factors. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, its physical form (solid) indicates that it may be stable under normal conditions . .
properties
IUPAC Name |
3-amino-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHLYDLAKNGYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-methoxy-4H-chromen-4-one | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)
methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)
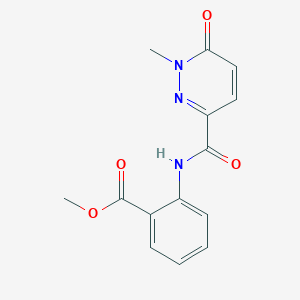
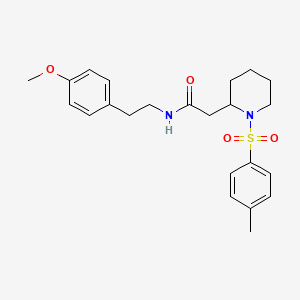
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)
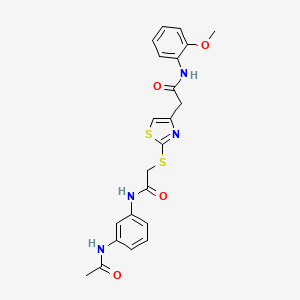

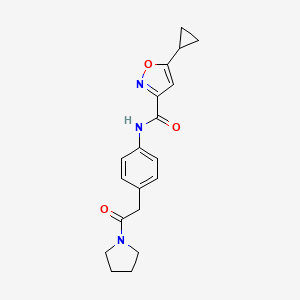
![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)
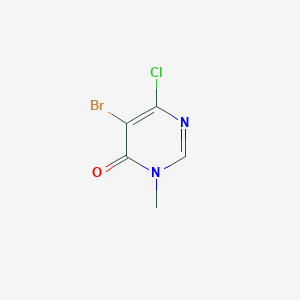
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)